molecular formula C21H15ClFN3O2 B2715001 3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 931707-84-5

3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2715001
CAS No.: 931707-84-5
M. Wt: 395.82
InChI Key: HFBBSQBFPLXHRX-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, containing a pyrido[2,3-d]pyrimidine core. This core is a fused ring system involving a pyridine and a pyrimidine ring. The compound also has two phenylmethyl (benzyl) groups attached, one of which is chlorinated and the other is fluorinated .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrido[2,3-d]pyrimidine core followed by the attachment of the benzyl groups. The chlorination and fluorination would likely be performed as separate steps, possibly using electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrido[2,3-d]pyrimidine core with the two benzyl groups projecting out from the plane. The presence of the chlorine and fluorine atoms would introduce regions of high electron density .


Chemical Reactions Analysis

As a heterocyclic compound with multiple functional groups, this compound could participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution, and the carbonyl groups in the pyrimidine ring could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and the halogens would likely make it relatively non-polar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many heterocyclic compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry. Its structure suggests that it could have interesting biological activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)18-5-2-10-24-19(18)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11,18H,12-13H2/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYCRKUIBRZEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=[N+](C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN3O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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